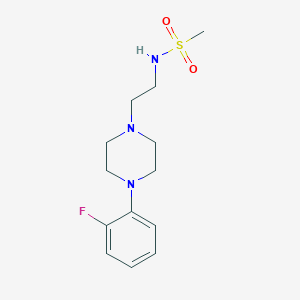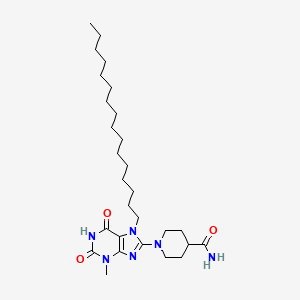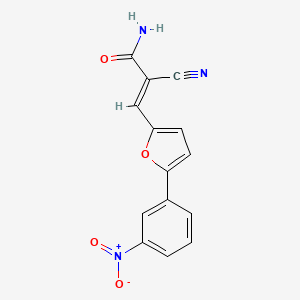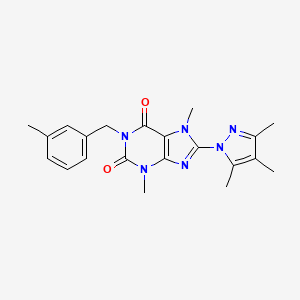
N-(2-(4-(2-fluorophényl)pipérazin-1-yl)éthyl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent . Another synthesis is based on the displacement of a nitro group on a benzene ring by a weak nucleophile such as the 18 F anion .Molecular Structure Analysis
In the crystal structure of a similar compound, the piperazine ring adopts a chair conformation. One weak intramolecular C—H⋯O hydrogen bond, together with one weak intermolecular C—H⋯O and two strong intermolecular O—H⋯N hydrogen bonds are present .Physical and Chemical Properties Analysis
The empirical formula of a similar compound is C24H24FN7 .Applications De Recherche Scientifique
Inhibiteur des transporteurs de nucléosides équilibrants humains
Ce composé a été étudié comme un nouvel inhibiteur des transporteurs de nucléosides équilibrants humains (ENT), qui jouent un rôle essentiel dans la synthèse des nucléotides, la régulation de la fonction de l'adénosine et la chimiothérapie . Le composé est plus sélectif pour ENT2 que pour ENT1 .
Études de relations structure-activité
Le composé a été utilisé dans des études de relations structure-activité. Les résultats de ces études ont montré que la présence d'un substituant halogène, quelle que soit sa position, dans la partie fluorophényle à côté du cycle pipérazine est essentielle pour les effets inhibiteurs sur ENT1 et ENT2 .
Développement de nouveaux hybrides moléculaires
Sur la base du raisonnement structurel de ce composé, de nouveaux hybrides moléculaires de la norfloxacine ont été synthétisés . Ces hybrides ont été évalués pour leur potentiel antimicrobien direct, ainsi que pour leur activité anti-biofilm .
Analyse de la structure cristalline
La structure cristalline de ce composé a été analysée . Cette analyse fournit des informations précieuses sur les propriétés physiques et chimiques du composé, qui peuvent être utiles dans diverses applications de recherche scientifique .
Recherche anticancéreuse
Le composé a été utilisé dans la recherche anticancéreuse. Par exemple, la perte de viabilité cellulaire produite par les composés principaux a été comparée à celle de l'olaparib en utilisant des cellules épithéliales mammaires humaines immortalisées mais autrement normales (MCF-10A) comme indicateur de l'effet sur les cellules normales .
Découverte de médicaments
Le composé a été utilisé dans la découverte de médicaments, en particulier dans le développement de nouveaux inhibiteurs pour les ENT . Ces inhibiteurs pourraient potentiellement être utilisés dans le traitement de diverses maladies, y compris le cancer .
Mécanisme D'action
Target of Action
The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect cellular processes such as nucleotide synthesis and regulation of adenosine function .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHRCKYTSRSCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide](/img/structure/B2372611.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)
![(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone](/img/structure/B2372613.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)


